(3-Ethylmorpholin-3-yl)methanol
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Overview
Description
(3-Ethylmorpholin-3-yl)methanol is a versatile chemical compound with the molecular formula C7H15NO2. It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms.
Mechanism of Action
Target of Action
(3-Ethylmorpholin-3-yl)methanol is a morpholine derivative. Morpholine derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
Many morpholine derivatives are known to interact with multiple receptors, which could potentially influence a variety of biological processes .
Biochemical Pathways
Methanol, a related compound, is known to be metabolized in the liver and small quantities are also removed by renal and pulmonary elimination .
Pharmacokinetics
Methanol, a related compound, is known to be metabolized and eliminated via the liver .
Result of Action
Many morpholine derivatives are known to exhibit a wide range of biological activities .
Action Environment
The fate and transport of methanol, a related compound, in the environment have been studied .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylmorpholin-3-yl)methanol typically involves the reaction of 3-ethylmorpholine with formaldehyde. The process can be carried out under mild conditions, often using a catalyst to facilitate the reaction. One common method involves the use of a base such as sodium hydroxide to promote the reaction between 3-ethylmorpholine and formaldehyde, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Ethylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce various alcohols .
Scientific Research Applications
(3-Ethylmorpholin-3-yl)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound of (3-Ethylmorpholin-3-yl)methanol, widely used in chemical synthesis and pharmaceuticals.
N-Methylmorpholine: Another derivative of morpholine, used as a solvent and catalyst in organic synthesis.
4-Methylmorpholine: Similar to this compound, used in various industrial applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other morpholine derivatives may not be as effective .
Properties
IUPAC Name |
(3-ethylmorpholin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-7(5-9)6-10-4-3-8-7/h8-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBDVTUHPWLVFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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